molecular formula C10H14O B14618414 (3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one CAS No. 57404-96-3

(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B14618414
CAS No.: 57404-96-3
M. Wt: 150.22 g/mol
InChI Key: JTRPHXWCJSNENP-WPRPVWTQSA-N
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Description

(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with a unique structure characterized by a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of trandolapril midbody (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid involves a series of steps including the use of phosphorous pentachloride, dichloromethane, and other reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,7aS)-7a-Methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific stereochemistry and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

57404-96-3

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aR,7aS)-7a-methyl-3,3a,6,7-tetrahydro-2H-inden-1-one

InChI

InChI=1S/C10H14O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h2,4,8H,3,5-7H2,1H3/t8-,10-/m0/s1

InChI Key

JTRPHXWCJSNENP-WPRPVWTQSA-N

Isomeric SMILES

C[C@]12CCC=C[C@H]1CCC2=O

Canonical SMILES

CC12CCC=CC1CCC2=O

Origin of Product

United States

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